Macrostemonoside A
CAS No.: 143049-26-7
Cat. No.: VC21359157
Molecular Formula: C51H84O23
Molecular Weight: 1065.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143049-26-7 |
|---|---|
| Molecular Formula | C51H84O23 |
| Molecular Weight | 1065.2 g/mol |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6S)-5-hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]-2,3-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C51H84O23/c1-20-7-12-50(66-19-20)21(2)32-27(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)51(74-47-42(65)39(62)35(58)30(17-54)69-47)44(71-46-41(64)38(61)34(57)29(16-53)68-46)43(36(59)31(18-55)73-51)70-45-40(63)37(60)33(56)28(15-52)67-45/h20-47,52-65H,5-19H2,1-4H3/t20-,21+,22?,23?,24?,25?,26?,27+,28-,29-,30-,31+,32+,33-,34-,35-,36+,37+,38+,39+,40-,41-,42-,43+,44-,45+,46+,47+,48+,49+,50?,51+/m1/s1 |
| Standard InChI Key | JWWCJQFYNBGCAX-UOUUDHCBSA-N |
| Isomeric SMILES | C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CCC(C6)[C@@]7([C@@H]([C@H]([C@H]([C@@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C)C)C)OC1 |
| SMILES | CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)C7(C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)C)C)C)OC1 |
| Canonical SMILES | CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)C7(C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)C)C)C)OC1 |
Introduction
Source and Isolation
Botanical Source
Macrostemonoside A is derived from Allium macrostemon Bung (also called long-stamen chive), a plant species belonging to the Allium genus, which also includes common vegetables such as garlic and onion . While the whole plant contains various bioactive compounds, Macrostemonoside A is primarily isolated from the bulbs of the plant .
Isolation Process
The isolation of Macrostemonoside A typically involves extraction from dried bulbs of Allium macrostemon Bung. Although the specific extraction and isolation procedures vary between studies, they generally involve solvent extraction followed by chromatographic separation techniques to obtain the pure compound . The whole plant extract of Allium macrostemon contains multiple compounds, with Macrostemonoside A being one of the notable bioactive constituents .
Chemical Structure and Properties
Chemical Classification
Macrostemonoside A is classified as a tigogenin steroidal saponin . Steroidal saponins are glycosides that consist of a steroidal aglycone (sapogenin) attached to one or more sugar chains. In the case of Macrostemonoside A, the aglycone portion has a steroid-like structure .
Structural Features
The compound features a characteristic steroid-like structure with specific functional groups that contribute to its biological activities . While the search results don't provide the complete structural details, it is known that Macrostemonoside A belongs to the tigogenin saponin family, which typically features a specific arrangement of carbon rings and hydroxyl groups that define its biological interactions .
Biological Activities
Metabolic Effects
Macrostemonoside A demonstrates significant effects on metabolic parameters, particularly in the context of high-fat diet-induced metabolic disturbances. In studies conducted on C57BL/6 mice fed with a high-fat diet, Macrostemonoside A (4 mg/kg/day for 30 days) significantly inhibited increases in:
Anti-obesity Effects
One of the most notable properties of Macrostemonoside A is its anti-obesity effect. Research indicates that it can reduce visceral fat accumulation, which is a key factor in obesity-related metabolic disorders . This anti-obesity activity appears to be mediated through multiple mechanisms, including effects on adipocyte metabolism and lipid handling .
Cardiovascular Effects
Macrostemonoside A has demonstrated potential cardiovascular protective effects, although the specific mechanisms remain to be fully elucidated . It has also been reported to possess anti-coagulation properties, which could contribute to its cardiovascular benefits .
Mechanisms of Action
Effects on Visfatin Expression
A significant mechanism through which Macrostemonoside A exerts its metabolic effects is by promoting visfatin expression. Visfatin is an adipocytokine with insulin-mimetic properties that plays a positive role in attenuating insulin resistance and diabetes .
Studies with 3T3-L1 adipocytes have shown that Macrostemonoside A:
-
Markedly enhances the synthesis and secretion of visfatin protein
-
Increases visfatin mRNA expression in a dose- and time-dependent manner
-
Elevates visfatin promoter-driven luciferase expression in cells
Effects on Adipocyte Metabolism
The anti-obesity effect of Macrostemonoside A appears to be associated with elevated total lipase activity in visceral adipose cells . Studies suggest that it might up-regulate the expression of peroxisome proliferators-activated receptor gamma 2, which could be responsible for the increased lipase activity in visceral adipose cells .
Energy Metabolism
Another proposed mechanism for the metabolic effects of Macrostemonoside A is the promotion of energy metabolism in muscles, although this needs further investigation .
In Vivo Studies
Comparative Analysis with Other Compounds
While the search results don't provide direct comparisons between Macrostemonoside A and other compounds, it's worth noting that Macrostemonoside A belongs to a larger family of steroidal saponins found in Allium species. Other macrostemonosides (e.g., Macrostemonoside T, J, O, P, Q, R) have also been isolated from Allium macrostemon and exhibit various biological activities .
For instance, Macrostemonoside T has demonstrated neuroprotective effects against glutamate-induced neurotoxicity by ameliorating oxidative stress-mediated mitochondrial damage, autophagy, and apoptosis, as well as modulating the PKA/CREB/BDNF pathway . This suggests that different macrostemonosides may have distinct therapeutic potentials.
Future Research Directions
Several aspects of Macrostemonoside A warrant further investigation:
-
Detailed structural characterization and structure-activity relationship studies
-
Comprehensive pharmacokinetic profiling
-
Exploration of additional molecular targets and signaling pathways
-
Investigation of potential synergistic effects with other bioactive compounds
-
Clinical studies to validate its therapeutic efficacy and safety in humans
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume